2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol
CAS No.: 1053657-98-9
Cat. No.: VC2872292
Molecular Formula: C12H15F3N2O2S
Molecular Weight: 308.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1053657-98-9 |
|---|---|
| Molecular Formula | C12H15F3N2O2S |
| Molecular Weight | 308.32 g/mol |
| IUPAC Name | 2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol |
| Standard InChI | InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-7-10(17-1-4-19-5-2-17)16-11(8-9)20-6-3-18/h7-8,18H,1-6H2 |
| Standard InChI Key | QAGXTKORVQTTHE-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCCO |
| Canonical SMILES | C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCCO |
Introduction
Chemical Identity and Properties
2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol is identified by its CAS number 1053657-98-9 and represents a specialized pyridine derivative with multiple functional groups. The compound features a pyridine core with three key substituents: a morpholine group at position 6, a trifluoromethyl group at position 4, and a sulfanylethanol chain at position 2. These structural elements contribute to its potential utility in pharmaceutical research and organic synthesis applications.
Basic Chemical Properties
The compound possesses specific physicochemical properties that characterize its identity and behavior in chemical and biological systems. The following table summarizes these essential properties:
| Property | Value |
|---|---|
| CAS Number | 1053657-98-9 |
| Molecular Formula | C12H15F3N2O2S |
| Molecular Weight | 308.32 g/mol |
| IUPAC Name | 2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol |
| Available Purity | NLT 97% |
| Physical State | Not specified in literature |
| Solubility | Not specified in literature |
The compound's molecular weight of 308.32 g/mol places it in a range favorable for drug-like properties according to Lipinski's Rule of Five, suggesting potential pharmacological applications. The presence of both polar groups (morpholine, hydroxyl) and lipophilic moieties (trifluoromethyl) potentially contributes to a balanced hydrophilic-lipophilic profile.
Structural Identifiers and Notation
For research purposes and database integration, 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol can be identified using various standardized notations:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-7-10(17-1-4-19-5-2-17)16-11(8-9)20-6-3-18/h7-8,18H,1-6H2 |
| Standard InChIKey | QAGXTKORVQTTHE-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCCO |
| Canonical SMILES | C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCCO |
| PubChem Compound ID | 73010829 |
These identifiers provide standardized representations of the compound's structure, facilitating consistent identification across different chemical databases and enabling structural searches. The InChI and SMILES notations encode the complete structural information in a linear format, while the InChIKey provides a fixed-length identifier for easier database indexing.
Structural Features and Significance
Key Structural Elements
The structure of 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol incorporates several pharmacologically relevant moieties:
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Pyridine core: Provides a basic heterocyclic scaffold commonly found in drug molecules
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Trifluoromethyl group: Known to enhance metabolic stability and lipophilicity
-
Morpholine substituent: Often improves solubility and bioavailability
-
Sulfanylethanol chain: Introduces a terminal hydroxyl group that can participate in hydrogen bonding
Significance of the Trifluoromethyl Group
The trifluoromethyl (CF3) substituent at position 4 of the pyridine ring represents a significant structural feature with important implications for the compound's properties. Trifluoromethyl groups are frequently incorporated into drug molecules for several reasons:
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Enhanced metabolic stability due to the strong C-F bonds
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Increased lipophilicity, improving membrane permeability
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Altered electronic properties of adjacent functional groups
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Potential for specific interactions with protein binding pockets
Recent reviews of trifluoromethyl-containing drugs highlight the importance of this functional group in modern drug design . The CF3 group can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of bioactive compounds, making it a valuable structural element in medicinal chemistry.
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